4-(Pyrrolidin-1-yl)butan-2-one
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Overview
Description
4-(Pyrrolidin-1-yl)butan-2-one is a chemical compound that features a pyrrolidine ring attached to a butanone backbone. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)butan-2-one typically involves the reaction of pyrrolidine with a suitable butanone derivative. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the carbonyl carbon of the butanone derivative . The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, minimizing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
4-(Pyrrolidin-1-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)butan-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Another pyrrolidine derivative with similar biological activities.
Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with distinct stereochemical properties.
Uniqueness
4-(Pyrrolidin-1-yl)butan-2-one is unique due to its specific structure, which allows for a diverse range of chemical reactions and biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylbutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-8(10)4-7-9-5-2-3-6-9/h2-7H2,1H3 |
InChI Key |
FRLFTLFSCYPTEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN1CCCC1 |
Origin of Product |
United States |
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